molecular formula C10H16F2N2O B1489202 (3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097978-49-7

(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1489202
CAS No.: 2097978-49-7
M. Wt: 218.24 g/mol
InChI Key: BXOMBYINIHDFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a synthetic compound that has been researched for its potential therapeutic effects in various fields. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H16F2N2O, with an average mass of 218.244 Da . The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Crystallographic and Conformational Analysis

The compound has been involved in crystallographic and conformational studies. For example, a variant of this compound was analyzed to determine its crystal structure and conformational properties. The five-membered pyrrolidine ring in the structure exhibited an envelope geometry, and weak intermolecular hydrogen bonding involving the carbonyl O atom was observed (Butcher et al., 2006). Similarly, another study synthesized boric acid ester intermediates with benzene rings, where the title compound was obtained through a substitution reaction, and its structure was confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed for molecular structure calculations, and the results were consistent with those determined by X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals of the title compounds (Huang et al., 2021).

Organotin(IV) Complexes Synthesis and Characterization

This compound was also used in the synthesis and characterization of new organotin(IV) complexes. These complexes were examined through various analytical and spectral studies, and their in vitro antimicrobial activities were evaluated, showing that the organotin(IV) complexes have significant antibacterial activities and potential as drugs (Singh et al., 2016).

Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones

The compound was used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, important intermediates for the preparation of agrochemicals or medicinal compounds. The reaction involved N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues with alkaline methoxide in methanol (Ghelfi et al., 2003).

Synthesis of Novel Derivatives

Furthermore, the compound was used in the synthesis of novel derivatives, such as sodium channel blockers and anticonvulsant agents. The synthesized derivatives were evaluated for their anticonvulsant activities by the maximal electroshock (MES) test and showed promising results, with some derivatives exhibiting higher protective indices than the reference drug phenytoin (Malik & Khan, 2014).

Properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-9(12)8-2-4-14(6-8)10(15)7-1-3-13-5-7/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOMBYINIHDFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.